1-(5-Bromothiophen-3-YL)ethanone
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Overview
Description
1-(5-Bromothiophen-3-YL)ethanone is a chemical compound with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its linear formula is C6H5BrOS . It is a useful research chemical for the preparation of acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .
Molecular Structure Analysis
The InChI code for 1-(5-Bromothiophen-3-YL)ethanone is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(5-Bromothiophen-3-YL)ethanone is a solid substance . It has a boiling point of 130-135 C at 13 mmHg and a melting point of 63-64 C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Chemical Analysis
1-(5-Bromothiophen-3-yl)ethanone has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of N3S2 pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde, which are further used to synthesize dicationic Cu(ii) complexes. These complexes display square pyramidal geometry and exhibit properties like solvatochromism and reversible redox reactions, important in the field of material science and chemistry (Warad et al., 2020).
Molecular Structure Studies
The molecular structure of compounds involving 1-(5-Bromothiophen-3-yl)ethanone has been extensively studied. For example, research on a compound synthesized from 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone showed significant insights into the dihedral angles within the molecule, contributing to understanding the spatial arrangement of molecules in solid-state chemistry (Xu et al., 2005).
Biological Activities
In biological research, 1-(5-Bromothiophen-3-yl)ethanone derivatives have shown significant potential. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, prepared using this compound, exhibited potent immunosuppressive and immunostimulatory activities on immune cells, along with cytotoxic effects against various cancer cell lines. Such studies are crucial in drug discovery and pharmacological research (Abdel‐Aziz et al., 2011).
Antibacterial Properties
The synthesis of new derivatives of 1-(5-Bromothiophen-3-yl)ethanone has been explored for their antibacterial properties. A study involving the synthesis of novel 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives highlighted their potential as antibacterial agents, underscoring the importance of this compound in medicinal chemistry (Chinnayya et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKDDPMXRCHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506761 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-3-YL)ethanone | |
CAS RN |
59227-67-7 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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